molecular formula C6H6N2O4 B055382 (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid CAS No. 121073-74-3

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Cat. No. B055382
M. Wt: 170.12 g/mol
InChI Key: MIXPCRZDRIRXJD-UHFFFAOYSA-N
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Patent
US07732460B2

Procedure details

A mixture of (2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid (9 g) and hydrazine sulphate (7.2 g) in water was heated to reflux for 4 hours then allowed to cool to ambient temperature. The precipitate was filtered, washing with water then acetone. Drying in vacuo afforded a white solid (8.04 g, 82%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:6]([CH2:7][C:8]([OH:10])=[O:9])=[CH:5][C:4](=O)[O:3]1.S(O)(O)(=O)=O.[NH2:17][NH2:18]>O>[O:1]=[C:2]1[C:6]([CH2:7][C:8]([OH:10])=[O:9])=[CH:5][C:4](=[O:3])[NH:18][NH:17]1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
O=C1OC(C=C1CC(=O)O)=O
Name
Quantity
7.2 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1NNC(C=C1CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.04 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.